molecular formula C11H20N2O2 B149934 tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate CAS No. 134574-96-2

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate

Cat. No.: B149934
CAS No.: 134574-96-2
M. Wt: 212.29 g/mol
InChI Key: UIYMGRQQGQOESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-azabicyclo[3.1.0]hexane-1-methanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Biological Activity

tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate, also known by its CAS number 134574-96-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects in various biological systems, particularly in cancer research and neuropharmacology.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 134574-96-2

The compound features a bicyclic structure that is significant in medicinal chemistry, as it may influence receptor binding and biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing the azabicyclo[3.1.0]hexane framework exhibit promising antitumor properties. In a study evaluating a series of heterocyclic compounds, several derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) .

Key Findings:

  • The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across different cell lines.
  • Treatment with these compounds resulted in cell cycle arrest, particularly an accumulation of cells in the SubG1 phase, indicative of apoptosis.
  • Morphological changes were observed in HeLa cells post-treatment, including the disappearance of actin filaments and reduced cell motility .

The biological activity of this compound may be attributed to its interaction with key cellular pathways:

  • p53 Signaling : Compounds with this structure may influence tumor protein p53 pathways, which are crucial in regulating the cell cycle and apoptosis.
  • STAT3 Pathway : The STAT3/p-STAT3-JAK2 signaling cascade is another target that could be modulated by these compounds, potentially leading to reduced tumor growth and metastasis .

Neuropharmacological Potential

Beyond its antitumor properties, there is emerging interest in the neuropharmacological effects of azabicyclo[3.1.0]hexane derivatives. These compounds may exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders.

Study 1: Antiproliferative Effects on HeLa Cells

In a controlled laboratory study, HeLa cells were treated with varying concentrations of this compound to assess its cytotoxic effects:

  • Concentration : 10 µg/mL led to a significant decrease in viable cells from 89% to approximately 15%.
  • Mechanism : The study noted that the compound induced apoptosis and disrupted cytoskeletal integrity .

Study 2: Impact on Cell Motility

Another investigation focused on the effects of this compound on cell motility:

  • Findings : A marked reduction in filopodium-like membrane protrusions was recorded after treatment, indicating decreased migratory potential of cancer cells .

Summary Table of Biological Activities

Activity TypeCell Lines TestedIC50 Range (µM)Observations
AntiproliferativeK562, Jurkat, HeLa, CT264.2 - 24.1Induced apoptosis; cell cycle arrest
Morphological ChangeHeLaN/ALoss of actin filaments; reduced motility
NeuropharmacologicalVarious receptor assaysN/APotential modulation of serotonin/dopamine receptors

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMGRQQGQOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577251
Record name tert-Butyl [(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134574-96-2
Record name Carbamic acid, (3-azabicyclo[3.1.0]hex-1-ylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134574-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3-azabicyclo[3.1.0]hexan-1-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.